molecular formula C17H12F3N3O B2934711 3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one CAS No. 477851-10-8

3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one

Cat. No.: B2934711
CAS No.: 477851-10-8
M. Wt: 331.298
InChI Key: IHNMVALFEBJQGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one is a synthetic organic compound known for its unique chemical structure and properties This compound, belonging to the class of pyrazoles, is characterized by its trifluoromethyl and phenyl groups, which contribute to its distinct chemical behavior

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one typically involves a multi-step process. One common approach includes the condensation of 4-(trifluoromethyl)aniline with a pyrazole derivative. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity. For instance, the reaction might be performed in the presence of a base such as potassium carbonate, with solvents like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes refining the reaction conditions to maximize efficiency and minimize cost. Catalysts and reaction conditions that support large-scale production without compromising the compound's integrity would be key. Industrial chemists would also focus on waste reduction and recycling of solvents to make the process environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: : Due to the presence of the pyrazole ring, oxidation can yield different products depending on the oxidizing agent used.

  • Reduction: : The nitro and trifluoromethyl groups may be targets for reduction, leading to the formation of amine derivatives.

  • Substitution: : The phenyl and pyrazole rings provide multiple sites for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include:

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride

  • Substitution reagents: : Halogenating agents like bromine, fluorinating agents for trifluoromethylation

Major Products:
  • Oxidation: : Possible formation of carboxylic acids or ketones

  • Reduction: : Amino derivatives

  • Substitution: : Varied functionalized pyrazoles

Scientific Research Applications

Chemistry: In chemistry, 3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with potential pharmaceutical applications.

Biology: Biologically, this compound has been studied for its potential as an enzyme inhibitor. The trifluoromethyl group, in particular, is known to enhance binding affinity to certain biological targets.

Medicine: Medicinally, derivatives of this compound are researched for their potential anti-inflammatory and anticancer properties. The pyrazole ring system is a common motif in various drugs, and this specific compound’s unique substituents could offer new therapeutic benefits.

Industry: In industrial applications, it could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

Molecular Targets and Pathways: The mechanism by which 3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one exerts its effects typically involves binding to specific molecular targets such as enzymes or receptors. Its structure allows it to fit into the active sites of enzymes, potentially inhibiting their function. The trifluoromethyl group is known for enhancing lipophilicity, improving the compound’s ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds:

  • 3-phenylpyrazole: : Shares the pyrazole backbone but lacks the trifluoromethyl and anilino groups.

  • 4-(trifluoromethyl)aniline derivatives: : Have similar trifluoromethyl and anilino functionalities but with different core structures.

  • 1H-pyrazol-5-one compounds: : Similar pyrazole structure but with variations in the substituents on the ring.

Uniqueness: 3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one is unique due to the combination of its pyrazole core, phenyl group, and trifluoromethyl anilino substituent. This unique structure imparts distinct chemical and biological properties not commonly found in other compounds.

Properties

IUPAC Name

5-phenyl-4-[[4-(trifluoromethyl)phenyl]iminomethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O/c18-17(19,20)12-6-8-13(9-7-12)21-10-14-15(22-23-16(14)24)11-4-2-1-3-5-11/h1-10H,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAIXLLSPGQYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NN2)C=NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.